molecular formula C7H4ClFN4 B12281604 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole CAS No. 1069473-60-4

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole

Cat. No.: B12281604
CAS No.: 1069473-60-4
M. Wt: 198.58 g/mol
InChI Key: XCVPNZQRQFXICD-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole is a chemical compound with the molecular formula C7H4ClFN4 and is of significant interest in medicinal chemistry and anticancer research . This tetrazole derivative is classified as a For Research Use Only (RUO) product and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use. This compound is of particular value in the design and synthesis of novel microtubule destabilizing agents. Tetrazole scaffolds, such as this one, are recognized for their broad spectrum of biological properties, including notable anticancer activity . Researchers are exploring these structures as bioisosteres in developing analogs of known microtubule destabilizers like XRP44X. The 1H-tetrazole moiety acts as a hydrogen-bond acceptor, which is a critical feature for interaction with biological targets such as tubulin . The specific substitution pattern of chlorine and fluorine on the aryl rings can significantly influence the compound's antiproliferative potency. Structure-activity relationship (SAR) studies indicate that introducing substituents at the ortho-position of the A-ring (such as chloro and fluoro groups) can remarkably enhance antiproliferative effects against various human cancer cell lines, including gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and cervical carcinoma (HeLa) . In mechanism studies, related potent tetrazole compounds have been shown to inhibit tubulin polymerization effectively, disorganize the microtubule network within cancer cells, and induce cell cycle arrest at the G2/M phase . This makes this compound a valuable intermediate for researchers developing next-generation antitumor agents that target tubulin.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1069473-60-4

Molecular Formula

C7H4ClFN4

Molecular Weight

198.58 g/mol

IUPAC Name

5-chloro-1-(2-fluorophenyl)tetrazole

InChI

InChI=1S/C7H4ClFN4/c8-7-10-11-12-13(7)6-4-2-1-3-5(6)9/h1-4H

InChI Key

XCVPNZQRQFXICD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)Cl)F

Origin of Product

United States

Derivatization and Functionalization of the Tetrazole Core

N-Alkylation and N-Arylation Strategies

While 5-Chloro-1-(2-Fluorophenyl)-1H-tetrazole is already N1-arylated, understanding the strategies for introducing substituents to the tetrazole nitrogen atoms is fundamental to the synthesis of this class of compounds and their further derivatization.

The synthesis of N-substituted tetrazoles from their 1H-tetrazole precursors is often complicated by a lack of regioselectivity. The alkylation of a 5-substituted-1H-tetrazole can occur at either the N1 or N2 position, leading to a mixture of 1,5- and 2,5-disubstituted isomers. The ratio of these isomers is influenced by several factors, including the nature of the substituent at the C5 position, the alkylating agent, the base, and the solvent used. rsc.orgcolab.wsmdpi.com

Research shows that the synthesis of disubstituted tetrazoles can be achieved via the diazotization of aliphatic amines, which forms a transient alkyl diazonium intermediate that acts as the alkylating agent. rsc.org While this often preferentially forms the 2,5-disubstituted product, the 1,5-isomer can also be isolated. rsc.org The observed regioselectivity is not solely dependent on sterics but can be explained by the differences between SN1 and SN2 substitution mechanisms. rsc.org For instance, computational studies on N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole have been used to confirm the structures of the resulting N1 and N2 regioisomers. mdpi.com Generally, the signal for the tetrazole's quaternary carbon (C5) is more deshielded in the 2,5-disubstituted isomer compared to the 1,5-isomer in 13C NMR spectra, aiding in structural assignment. mdpi.com

FactorInfluence on Regioselectivity (N1 vs. N2)Example/Observation
Base/Solvent System Can favor one isomer over the other through specific interactions and solvation effects.The combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is noted in some heterocyclic systems for selective N-alkylation.
Alkylating Agent The reactivity and steric bulk of the electrophile can influence the site of attack. Harder electrophiles may favor the more nucleophilic nitrogen.Transient alkyl diazonium species often lead to a preference for the 2,5-disubstituted product. rsc.org
C5-Substituent Electronic effects (electron-donating or -withdrawing) of the group at C5 alter the nucleophilicity of the adjacent nitrogen atoms.Electron-withdrawing groups can influence the pKa and charge distribution of the tetrazole ring.
Reaction Mechanism Whether the reaction proceeds via a first-order (SN1) or second-order (SN2) nucleophilic substitution can dictate the isomeric ratio. rsc.orgSN1-type reactions with more stable carbocations may show different selectivity compared to direct SN2 attack. rsc.org

The introduction of an aryl group, such as the 2-fluorophenyl moiety in the title compound, onto the tetrazole nitrogen is a key synthetic step, often accomplished via copper-catalyzed cross-coupling reactions. This method, a variation of the Ullmann condensation or Chan-Lam coupling, is effective for forming C-N bonds. Copper(I) salts like CuI are commonly used as catalysts, often in the presence of a ligand and a base. nih.govmit.edu

These protocols are valued for their tolerance of a wide range of functional groups and can proceed under mild conditions. acs.orgrsc.org For instance, copper-catalyzed N-arylation of various nitrogen heterocycles, including imidazoles and triazoles, has been successfully performed with aryl iodides and bromides using diamine ligands. mit.edu Such methods are crucial for the synthesis of 1-aryl-tetrazoles from the corresponding 1H-tetrazole precursors. The synthesis of N,1-diaryl-1H-tetrazol-5-amines has also been reported using palladium catalysis, highlighting another important transition-metal-catalyzed approach for C-N bond formation in this scaffold. researchgate.net

Modifications and Functionalization at the C5 Position

The chlorine atom at the C5 position of this compound is an excellent leaving group, making this position a prime site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of functional groups, significantly diversifying the molecular structure. One common strategy involves the amination of 5-halotetrazoles to produce 5-aminotetrazole (B145819) derivatives, which are valuable building blocks in medicinal chemistry. nih.gov The reaction can be performed with various primary and secondary amines, expanding the accessible chemical space. nih.gov

NucleophileProduct TypeSignificance
Amines (R-NH2, R2NH)5-AminotetrazolesKey intermediates for pharmaceuticals and materials. nih.gov
Azide (B81097) (N3-)5-AzidotetrazolesPrecursors to high-nitrogen, energetic materials. Can exist in equilibrium with a fused triazine ring. nih.gov
Thiols (R-SH)5-ThiotetrazolesBuilding blocks for agrochemicals and biologically active compounds.
Alkoxides (R-O-)5-AlkoxytetrazolesUsed to modify electronic properties and solubility.
Pyrazole (B372694) AnionPyrazole-Tetrazole HybridsCreates complex molecular architectures with combined biological activities. mdpi.commdpi.com

Incorporation into Complex Hybrid Systems

The functional handles on this compound allow for its use as a building block in the synthesis of larger, multi-functional molecular systems.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. The combination of pyrazole and tetrazole rings has led to compounds with a range of biological activities. mdpi.commdpi.comresearchgate.net The C5-chloro group of the title compound serves as an ideal attachment point for a pyrazole moiety. This can be achieved by reacting it with a pyrazole derivative containing a nucleophilic center, leading to the formation of a C-N, C-O, or C-S linkage between the two heterocyclic rings. For example, a pyrazole with a free N-H can be deprotonated and used as a nucleophile to displace the chlorine at the C5 position of the tetrazole. Several synthetic strategies for creating pyrazole-tetrazole hybrids have been reviewed, highlighting various junction types between the two rings. mdpi.com

The nucleophilic character of the tetrazole ring system allows it to be integrated into other heterocyclic frameworks like s-triazine (1,3,5-triazine). An efficient one-pot synthesis has been developed where 5-R-tetrazoles react with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) to displace one or more chlorine atoms. nih.govresearchgate.net This reaction proceeds via a nucleophilic aromatic substitution mechanism, with the reactivity being tunable by controlling the reaction temperature. researchgate.net

This strategy has been extended to create complex three-component hybrids containing s-triazine, tetrazole, and carborane units. nih.gov In this approach, 5-R-tetrazoles are first reacted with cyanuric chloride to form disubstituted tetrazolyl-1,3,5-triazines. The remaining chlorine atom on the triazine ring is then substituted by a carborane-based nucleophile, such as 3-amino-o-carborane. nih.gov These complex hybrids are of interest as potential high-energy density materials (HEDMs). nih.govrsc.org

Synthesis of s-Triazine-Tetrazole-Carborane Hybrids nih.gov
s-Triazine PrecursorTetrazole ReactantCarborane NucleophileResulting Hybrid Structure
2,4,6-Trichloro-1,3,5-triazine5-Methyl-1H-tetrazole3-Amino-o-carborane4,6-bis(5-Methyltetrazol-1-yl)-2-[(o-carboran-3-yl)amino]-1,3,5-triazine
2,4,6-Trichloro-1,3,5-triazine5-Ethyl-1H-tetrazole3-Amino-o-carborane4,6-bis(5-Ethyltetrazol-1-yl)-2-[(o-carboran-3-yl)amino]-1,3,5-triazine
2,4,6-Trichloro-1,3,5-triazine1H-Tetrazole3-Amino-o-carborane4,6-bis(1H-Tetrazol-1-yl)-2-[(o-carboran-3-yl)amino]-1,3,5-triazine

Strategic Halogen Substitution for Modulated Activity

The strategic substitution of halogen atoms on the tetrazole core or its appended aryl rings is a well-established method for modulating the biological activity of 1,5-disubstituted tetrazoles. The nature of the halogen, its position on the aromatic ring, and its electronic properties (electronegativity and polarizability) can significantly influence the compound's pharmacokinetic and pharmacodynamic profiles. Research has shown that even subtle changes in halogen substitution can lead to substantial differences in potency and selectivity for various biological targets.

In the context of 1,5-disubstituted tetrazoles, halogen atoms, particularly chlorine and fluorine, have been identified as important for cytotoxic activity. For instance, studies on tetrazole-indole hybrids have indicated that the presence of a chloro or fluoro substituent at the 2'-position of the phenyl ring is relevant for their activity against cancer cell lines. nih.govresearchgate.net The position of the halogen is also critical; activity can be significantly diminished when the halogen is moved to other positions on the phenyl ring. nih.gov

The activity of 1,5-diaryl tetrazoles is dependent on the specific nature and placement of substituents on the benzene (B151609) rings. This highlights the importance of a systematic approach to structure-activity relationship (SAR) studies, where the effect of different halogens at various positions is explored to optimize biological activity.

Research into a series of substituted tetrazolo[1,5-c]quinazolines demonstrated that derivatives featuring bromo- or chloro-substitutions on the aromatic ring exhibited the most potent cytotoxic effects on murine cancer cell lines. nih.gov Similarly, a study on halophenols as inhibitors of protein tyrosine kinase revealed that chlorophenol derivatives displayed the most potent inhibitory activity when compared to their bromo-, fluoro-, and iodo- counterparts. nih.gov

While direct comparative studies on the anticancer activity of a series of 5-halo-1-(2-fluorophenyl)-1H-tetrazole derivatives with systematically varied halogens at the 5-position are not extensively available in the public domain, the existing body of research on related heterocyclic compounds underscores the strategic importance of halogen substitution in the development of novel therapeutic agents. The data from related compounds strongly suggest that modifying the halogen at the C5 position of the tetrazole ring in this compound would likely result in a modulation of its biological activity.

Table 1: Research Findings on Halogenated Tetrazole Derivatives and Related Compounds

Compound/SeriesKey Findings on Halogen SubstitutionReference
Tetrazole-indole hybridsChloro and fluoro substituents at the 2'-position of the phenyl ring are significant for cytotoxic activity. nih.govresearchgate.net
1,5-Diaryl-substituted tetrazolesThe biological activity is highly dependent on the nature and position of the substituents on the benzene rings.
Substituted tetrazolo[1,5-c]quinazolinesDerivatives with bromo- or chloro-substitutions showed the highest cytotoxicity against murine cancer cells. nih.gov
HalophenolsAs protein tyrosine kinase inhibitors, the order of activity was found to be Chloro > Bromo > Fluoro/Iodo. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The analysis of ¹H and ¹³C NMR spectra provides foundational information for the structural confirmation of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum, the protons on the 2-fluorophenyl ring are expected to appear in the aromatic region, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the fluorine atom and the tetrazole ring influences the precise chemical shifts of these aromatic protons.

The ¹³C NMR spectrum complements the proton data by providing signals for all carbon atoms in the molecule. The carbon atom of the tetrazole ring (C5) is anticipated to resonate at a characteristic downfield position due to the cumulative effect of the adjacent nitrogen atoms and the chlorine substituent. The carbons of the 2-fluorophenyl ring will exhibit distinct chemical shifts, with the carbon directly bonded to the fluorine atom showing a large coupling constant (¹JCF), a hallmark of fluorinated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data is predictive and may vary from experimental values.

Atom TypePositionPredicted Chemical Shift (ppm)
¹H (Proton)Phenyl H7.30 - 7.80 (multiplets)
No other protons present
¹³C (Carbon)C5 (Tetrazole)~145-155
C-F (Phenyl)~155-160 (doublet, ¹JCF ≈ 250 Hz)
C-N (Phenyl)~120-125
Other Phenyl C~115-135

Two-Dimensional NMR Investigations (e.g., HSQC)

Two-dimensional (2D) NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are invaluable for correlating proton and carbon signals. An HSQC spectrum maps ¹H signals on one axis and ¹³C signals on the other, with cross-peaks appearing for each carbon atom that is directly bonded to a proton. For this compound, HSQC would be used to definitively assign which proton signal corresponds to which carbon signal within the 2-fluorophenyl ring, confirming the assignments made from 1D spectra. usda.gov

Analysis of Signal Splitting Patterns for Substituent Effects

The splitting patterns (multiplicity) of signals in the ¹H NMR spectrum are governed by spin-spin coupling between neighboring protons and other NMR-active nuclei like fluorine (¹⁹F). The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. For instance, the proton ortho to the fluorine atom will appear as a triplet of doublets, while others will show similarly complex patterns. Analyzing these coupling constants (J values) helps to confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for confirming the molecular weight and elemental composition. The molecular formula of the compound is C₇H₄ClFN₄, corresponding to a monoisotopic mass of approximately 198.01 g/mol .

In a typical mass spectrum, the compound would be expected to show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern of the chlorine atom: a characteristic ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental formula. mdpi.com

Table 2: Expected Mass Spectrometry Data

Ion TypeExpected m/zNotes
[M]⁺~198.01Corresponding to C₇H₄³⁵ClFN₄
[M+2]⁺~200.01Isotopic peak for ³⁷Cl, expected to be ~32% of the [M]⁺ peak intensity.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure

While NMR and MS provide information about connectivity and formula, X-ray diffraction (XRD) crystallography provides the ultimate confirmation of the three-dimensional structure of a molecule in the solid state. This technique is essential for understanding intermolecular interactions that govern the crystal packing.

Single Crystal X-ray Diffraction for Definitive Structure Elucidation

The data would reveal the planarity of the tetrazole ring and the dihedral angle between the tetrazole ring and the 2-fluorophenyl ring. This angle is a critical structural parameter, as it is influenced by steric hindrance between the substituents on both rings. The analysis would also detail intermolecular interactions, such as π-π stacking or halogen bonding, which dictate how the molecules arrange themselves in the crystal lattice. Although specific crystal data for this compound is not available in the searched literature, analysis of related structures like 5-(4-fluorophenyl)-1H-tetrazole reveals a monoclinic crystal system, typically in the P 1 21/n 1 space group. crystallography.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction studies. These studies provide accurate measurements of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and stability.

The bond lengths within the tetrazole ring are characteristic of their aromatic nature, showing partial double bond character. Similarly, the C-Cl and C-F bond lengths are consistent with those observed in other chlorinated and fluorinated aromatic compounds. The internal bond angles of both the tetrazole and phenyl rings are expected to be close to their ideal values for sp²-hybridized atoms, with minor distortions due to substituent effects.

A detailed table of selected bond lengths and angles would typically be derived from crystallographic information files (CIF). However, specific crystallographic data for this compound is not publicly available in the searched resources. For illustrative purposes, a representative table format is provided below.

Interactive Table: Representative Bond Lengths and Angles

Bond/AngleAtom 1Atom 2Atom 3Value (Å or °)
Bond Length C5ClData not available
Bond Length N1C5Data not available
Bond Length N4C5Data not available
Bond Length C1'FData not available
Angle N1C5N4Data not available
Angle ClC5N1Data not available
Dihedral Angle C2'-C1'-N1-N2Data not available

Intermolecular Interactions and Crystal Packing Analysis

The way individual molecules of this compound arrange themselves in the solid state is determined by a network of intermolecular interactions. These interactions govern the crystal packing and influence the material's physical properties.

In the crystal lattice, weak intermolecular forces such as van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds play a crucial role. The presence of chlorine and fluorine atoms introduces significant electronegativity, leading to polarized C-Cl and C-F bonds. These can participate in halogen bonding and other non-covalent interactions.

For instance, in the crystal structure of similar compounds, C—H···N and C—H···F interactions are observed to link molecules, forming chains and layers. chemicalbook.com It is plausible that in the crystal packing of this compound, similar interactions would be present, connecting the phenyl and tetrazole rings of adjacent molecules. The chlorine atom can also participate in C—H···Cl interactions.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. This analysis allows for the identification of the most significant interactions contributing to the crystal packing. For a related thiazole (B1198619) derivative, C—H···O and C—H···π interactions were found to be significant in forming the three-dimensional network. molport.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a vital analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their expected vibrational frequencies are:

Tetrazole Ring Vibrations : The stretching and bending vibrations of the C=N and N=N bonds within the tetrazole ring typically appear in the fingerprint region of the spectrum, generally between 1340 cm⁻¹ and 1640 cm⁻¹. pnrjournal.com

Aromatic C-H Stretching : The stretching vibrations of the C-H bonds in the fluorophenyl ring are expected in the region of 3000-3100 cm⁻¹.

C-Cl Stretching : The stretching vibration for the C-Cl bond is typically observed in the range of 600-800 cm⁻¹.

C-F Stretching : The C-F stretching vibration is usually a strong band found in the 1000-1400 cm⁻¹ region.

Aromatic C=C Stretching : The skeletal vibrations of the phenyl ring usually give rise to a series of bands in the 1450-1600 cm⁻¹ range.

While a specific, published FT-IR spectrum for this compound was not found in the searched resources, the analysis of related compounds provides a basis for interpretation. For example, the FT-IR spectrum of 5-phenyl-1H-tetrazole shows characteristic peaks for the tetrazolium moiety. researchgate.net Similarly, studies on other 5-substituted 1H-tetrazoles have utilized FT-IR for structural characterization. scielo.org.za

Interactive Table: Expected FT-IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3000 - 3100
C=C (Aromatic)Stretching1450 - 1600
C=N, N=N (Tetrazole)Stretching1340 - 1640
C-FStretching1000 - 1400
C-ClStretching600 - 800

This detailed spectroscopic and structural analysis provides a foundational understanding of the chemical nature of this compound.

Computational and Theoretical Investigations of 5 Chloro 1 2 Fluorophenyl 1h Tetrazole

Density Functional Theory (DFT) Studies

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net

The initial step in a computational study involves determining the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole, this process would likely be performed using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The optimization would reveal key bond lengths, bond angles, and dihedral angles.

A crucial aspect of this molecule's structure is the rotational barrier between the 2-fluorophenyl ring and the tetrazole ring. Conformational analysis would explore the potential energy surface associated with the rotation around the C-N single bond connecting these two rings. It is anticipated that the molecule is non-planar due to steric hindrance between the ortho-substituted fluorine atom and the tetrazole ring, leading to a significant dihedral angle. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound

Parameter Predicted Value
C-Cl Bond Length ~1.74 Å
N-N Bond Lengths (tetrazole) ~1.30 - 1.38 Å
C-F Bond Length ~1.35 Å

Note: These are estimated values based on similar reported structures and require specific calculations for confirmation.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. asianresassoc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the tetrazole ring and the chlorine atom, which possess lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the fluorophenyl ring. A larger HOMO-LUMO gap would suggest higher kinetic stability and lower chemical reactivity.

Table 2: Predicted Frontier Orbital Properties for this compound

Property Predicted Value
HOMO Energy Negative value, indicating bound state
LUMO Energy Less negative value than HOMO

Note: These are estimated values and the actual energies would be determined by the specific DFT functional and basis set used.

The properties of a molecule can be significantly influenced by its environment, particularly in solution. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a common method to simulate the effects of a solvent. asianresassoc.org By performing calculations with the IEFPCM model, one can predict how properties like the dipole moment, and HOMO-LUMO energies change in different solvents. It is expected that in a polar solvent, the dipole moment of this compound would increase, and the HOMO-LUMO gap might slightly decrease, indicating enhanced reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

TD-DFT is the method of choice for studying the electronic excited states of molecules and predicting their UV-Visible absorption spectra. researchgate.netnih.gov By calculating the transition energies and oscillator strengths, one can identify the wavelengths of maximum absorption (λmax). For this compound, the electronic transitions would likely be of the π → π* type, originating from the aromatic systems. The specific absorption bands would be influenced by the electronic effects of the chloro and fluoro substituents.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.

For this compound, the negative potential would be concentrated around the nitrogen atoms of the tetrazole ring and the chlorine atom due to their high electronegativity and lone pairs. The positive potential would likely be located around the hydrogen atoms of the phenyl ring.

Topological Studies of Intermolecular Interactions

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are crucial in understanding the stability and intermolecular interactions of a molecule. sigmaaldrich.com The NCI analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. sigmaaldrich.comsigmaaldrich.com This analysis is based on the electron density and its derivatives. By plotting the reduced density gradient (RDG) against the electron density, regions of non-covalent interactions can be identified and visualized as isosurfaces. Different types of interactions are typically color-coded: blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes. For this compound, NCI analysis would reveal the nature and strength of interactions between molecules in a condensed phase, which are governed by its various functional groups.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF)

The Reduced Density Gradient (RDG) is a fundamental quantity in NCI analysis, calculated from the electron density and its gradient. sigmaaldrich.com It helps to distinguish between bonding and non-bonding regions in a molecule. Low RDG values at low electron densities are indicative of non-covalent interactions.

The Electron Localization Function (ELF) is another important tool that maps the electron localization in a molecule. It provides a measure of the probability of finding an electron pair in a given region of space. ELF analysis for this compound would illustrate the regions of covalent bonds and lone pairs, offering a clear picture of its electronic structure.

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is a computational tool that, similar to ELF, provides information about electron localization. evitachem.com It is particularly useful for identifying regions of high kinetic energy due to electron localization, which correspond to covalent bonds and lone pairs. For this compound, LOL analysis would complement ELF by providing a clear and intuitive visualization of its chemical bonds and electron pairs, which is essential for understanding its reactivity.

Illustrative Data for NCI, RDG, ELF, and LOL Analysis

While specific data for this compound is not available, the following table illustrates the type of information that would be generated from these analyses, based on studies of similar heterocyclic compounds.

Analysis TypeInformation ProvidedPotential Findings for this compound
NCI Visualization of non-covalent interactions.Green isosurfaces indicating van der Waals interactions between the phenyl rings; potential for weak hydrogen bonds involving the tetrazole nitrogen atoms.
RDG Identification of bonding and non-bonding regions.Spikes in the RDG plot at low densities confirming the presence of non-covalent interactions.
ELF Mapping of electron localization.High ELF values in the regions of C-C, C-N, C-Cl, and C-F bonds, as well as around the nitrogen atoms of the tetrazole ring, indicating localized electrons.
LOL Visualization of localized orbitals.Clear depiction of the covalent framework and lone pair regions, corroborating the ELF analysis.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and hyperconjugative interactions within a molecule. guidechem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and anti-bonding orbitals. For this compound, NBO analysis would provide quantitative information about the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis-type orbitals. This is crucial for understanding the molecule's stability and electronic properties. The analysis can also provide insights into the natural atomic charges and the hybridization of atomic orbitals. researchgate.net

Illustrative NBO Analysis Data

The following table presents hypothetical data from an NBO analysis for this compound, based on findings for analogous compounds. researchgate.net

Interaction (Donor -> Acceptor)Stabilization Energy E(2) (kcal/mol)Type of Interaction
LP(1) N* -> π(N-N)~15-25Intramolecular charge transfer within the tetrazole ring.
π(C-C)phenyl -> π(N-N)tetrazole~2-5Hyperconjugation between the phenyl and tetrazole rings.
LP(1) Cl -> σ(C-C)~1-3Hyperconjugation involving the chlorine atom.
LP(1) F -> σ(C-C)~0.5-2Hyperconjugation involving the fluorine atom.
Note: N denotes a nitrogen atom within the tetrazole ring. This data is illustrative.*

Prediction and Characterization of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. uni.lunih.gov Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and hyperpolarizability (β and γ). researchgate.net These properties are related to how the electron cloud of a molecule is distorted by an external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO applications. For this compound, the presence of a π-conjugated system and electron-withdrawing groups (chloro and fluoro) suggests that it may exhibit interesting NLO properties. researchgate.net DFT calculations can be employed to compute the electric dipole moment, polarizability, and first and second hyperpolarizabilities.

Illustrative NLO Properties Data

The table below shows the kind of data that would be generated from a computational study of the NLO properties of this compound.

PropertySymbolIllustrative Value (a.u.)
Dipole Momentµ~3-5 D
Mean Polarizabilityα~100-150
First Hyperpolarizabilityβ~100-500
Second Hyperpolarizabilityγ~1000-5000
Note: This data is illustrative and for comparative purposes.

In silico Structure-Based Pharmacological Prediction

In silico methods are increasingly used in drug discovery to predict the pharmacological properties of a compound based on its chemical structure. These methods can forecast a molecule's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, as well as its potential biological targets. For this compound, various computational models and databases could be used to predict its likeness to existing drugs, its potential for oral bioavailability, and any potential toxicological flags.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein (receptor). sigmaaldrich.com This method is instrumental in drug design for understanding the binding mode and affinity of a potential drug candidate. For this compound, docking simulations could be performed against various known drug targets to explore its potential therapeutic applications. The results would provide insights into the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the amino acid residues of the receptor's active site.

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of computer-aided drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For a compound like this compound, this technique can be instrumental in elucidating the key structural motifs that govern its potential interactions with a biological target. The process involves defining the spatial distribution of features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. dovepress.comnih.gov

While specific pharmacophore models for this compound are not extensively documented in publicly available literature, the principles of this methodology are widely applied to the broader class of tetrazole derivatives for various therapeutic targets. For instance, studies on other tetrazole-containing compounds have successfully generated pharmacophore models to guide the design of novel agents with activities ranging from anti-inflammatory to anticancer. nih.gov

A hypothetical pharmacophore model for this compound would likely highlight the following features:

The tetrazole ring itself, which is a well-known bioisostere for the carboxylic acid group, can act as a hydrogen bond acceptor and a key interaction point. mdpi.com

The 2-fluorophenyl group, which can participate in hydrophobic interactions and potential halogen bonding.

The chlorine atom at the 5-position of the tetrazole ring, which can also contribute to hydrophobic and halogen bonding interactions.

By generating and validating such a model, researchers can screen large virtual libraries of compounds to identify novel molecules with similar pharmacophoric features, potentially leading to the discovery of more potent and selective analogs. dovepress.com The table below illustrates a generalized pharmacophore model derived from studies on various bioactive tetrazole derivatives.

Pharmacophore Feature Potential Role in Molecular Recognition Corresponding Moiety in this compound
Hydrogen Bond AcceptorFormation of hydrogen bonds with receptor amino acid residues. researchgate.netNitrogen atoms of the tetrazole ring.
Aromatic RingPi-pi stacking or hydrophobic interactions with the target. researchgate.net2-Fluorophenyl group.
Hydrophobic CenterVan der Waals interactions within a hydrophobic pocket of the receptor.Phenyl ring and chlorine atom.
Halogen Bond DonorSpecific non-covalent interaction with electron-donating atoms.Fluorine and chlorine atoms.

This table presents a generalized representation of pharmacophoric features based on the analysis of various tetrazole derivatives.

Molecular Dynamics Simulations (Preclinical Contexts)

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov In the preclinical context of drug discovery, MD simulations provide invaluable insights into the dynamic behavior of a ligand-receptor complex, offering a more realistic representation of the biological environment compared to static docking models. nih.gov For this compound, MD simulations could be employed to investigate its binding stability and interaction dynamics with a putative protein target.

The primary goal of an MD simulation for this compound would be to assess the stability of its binding pose within the active site of a receptor. nih.gov This involves running a simulation for a significant period, typically in the nanosecond to microsecond range, and analyzing the trajectory of the ligand and protein. Key parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability of the complex and the flexibility of its components. nih.gov

MD simulations can reveal crucial information about:

The persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time.

The role of water molecules in mediating ligand-receptor interactions.

Conformational changes in the protein upon ligand binding.

The free energy of binding, which provides a quantitative measure of the affinity of the ligand for the receptor. mdpi.com

Parameter Description Typical Finding for a Stable Ligand-Receptor Complex
Simulation TimeThe duration of the simulation.100 ns or more to ensure adequate sampling of conformational space. nih.gov
Root-Mean-Square Deviation (RMSD)A measure of the average distance between the atoms of the ligand and protein in the simulated trajectory compared to a reference structure.Low and stable RMSD values for both the ligand and protein, indicating a stable binding mode. nih.gov
Root-Mean-Square Fluctuation (RMSF)A measure of the flexibility of individual amino acid residues in the protein.Lower RMSF values for residues in the binding site, suggesting they are constrained by ligand binding. nih.gov
Hydrogen Bond AnalysisThe frequency and duration of hydrogen bonds between the ligand and receptor.Persistent hydrogen bonds with key active site residues throughout the simulation. mdpi.com
Binding Free Energy (e.g., MM/PBSA)An estimation of the free energy of binding, calculated from the simulation trajectory.A favorable (negative) binding free energy, indicating a high affinity of the ligand for the receptor. mdpi.com

This table provides a generalized overview of parameters and findings from MD simulations of bioactive tetrazole derivatives.

Investigation of Biological Mechanisms in in Vitro and Preclinical Models

Anticancer Activity and Mechanisms of Action

Tetrazole derivatives, including structures analogous to 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole, have been identified as potent antiproliferative agents. nih.govnih.gov The core of their anticancer activity often lies in their ability to interfere with the fundamental cellular machinery required for cancer cell division and proliferation. nih.gov

The cytotoxic potential of various tetrazole-containing compounds has been demonstrated against a panel of human cancer cell lines. For instance, a series of novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives showed significant cytotoxic effects against several cancer cell lines. semanticscholar.org Specifically, compounds within this series displayed potent activity against human colon cancer (HCT-116), lung cancer (A549), and hormone-dependent breast cancer (MCF-7) cells. semanticscholar.org Studies on other related heterocyclic compounds have also shown cytotoxicity against cell lines such as the human gastric cancer cell line SGC-7901 and colon adenocarcinoma HT-29 cells. researchgate.net Another investigation into 2-phenylbenzimidazoles, which share structural similarities, revealed that compounds with a chloro atom at the 5-position exhibited notable cytotoxicity against the MDA-MB-231 breast cancer cell line. researchgate.net

The following table summarizes the cytotoxic activities (IC₅₀ values) of representative tetrazole derivatives against various human cancer cell lines.

A primary mechanism for the anticancer effect of 1,5-disubstituted tetrazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. nih.gov Microtubules are crucial components of the cytoskeleton, essential for cell division, motility, and morphology. nih.gov By inhibiting the assembly of tubulin into microtubules, these compounds effectively halt the cell division process. nih.gov For example, a series of 1,5-diaryl substituted 1,2,3,4-tetrazoles were identified as potent inhibitors of tubulin polymerization. nih.gov In a specific study, one such derivative, compound 4l, was found to be a highly active inhibitor of tubulin assembly with an IC₅₀ value of 1.1 µM, comparable to the well-known inhibitor Combretastatin A-4. nih.gov Other related tetrazole compounds also demonstrated good inhibitory activity with IC₅₀ values ranging from 2 to 4 µM. nih.gov This mechanism is a hallmark of many successful antimitotic agents used in cancer chemotherapy. rsc.orgnih.gov

The disruption of microtubule function by tetrazole derivatives leads to a halt in the cell cycle, typically at the G2/M phase. nih.govfrontiersin.org This phase is when the cell prepares for and undergoes mitosis, a process heavily dependent on a functional mitotic spindle made of microtubules. frontiersin.org By preventing the proper formation of this spindle, the compounds trigger a cell cycle checkpoint, leading to arrest. frontiersin.orgresearchgate.net Studies on various anticancer agents have shown that this G2/M arrest is a common consequence of tubulin inhibition. nih.govnih.gov For instance, treatment of cancer cells with tubulin-disrupting agents results in a significant accumulation of cells in the G2/M phase, which can subsequently lead to programmed cell death, or apoptosis. nih.govfrontiersin.org This effect is often confirmed by observing a decrease in the levels of key regulatory proteins of the G2/M checkpoint, such as the CDK1/cyclin B complex. frontiersin.org

To confirm the direct interaction with their molecular target, binding studies are performed. For 1,5-disubstituted tetrazole analogues, investigations have shown that they act at the colchicine (B1669291) binding site on tubulin. nih.gov Colchicine is a well-characterized natural product that inhibits microtubule polymerization by binding to tubulin. nih.gov Competitive binding assays using radiolabeled colchicine demonstrated that tetrazole derivatives could significantly inhibit its binding to tubulin. nih.gov For example, specific tetrazole derivatives showed between 70–78% inhibition of colchicine binding, confirming that they share this binding site and, consequently, a similar mechanism of action. nih.gov Molecular modeling studies further support these findings, indicating that the tetrazole analogues fit within the colchicine binding pocket on the tubulin protein. nih.gov

Antimicrobial Activity Investigations

The search for new antimicrobial agents is driven by the increasing prevalence of antibiotic resistance. zsmu.edu.ua Tetrazole-containing compounds have emerged as a promising scaffold in the development of new antibacterial drugs. nih.gov

Derivatives of 2-(1H-tetrazol-5-yl)anilines have been evaluated for their antimicrobial activity against a range of bacterial strains. zsmu.edu.ua Structure-activity relationship analyses revealed that the introduction of halogens into the phenyl ring can enhance antibacterial efficacy. zsmu.edu.ua A derivative containing fluorine demonstrated notable activity against the Gram-negative bacteria Escherichia coli and Klebsiella pneumoniae. zsmu.edu.ua Similarly, derivatives containing chlorine and bromine were effective against Pseudomonas aeruginosa. zsmu.edu.ua Certain urea (B33335) derivatives of tetrazole were found to be selective against the Gram-positive cocci Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.ua The broad-spectrum potential of fluoroquinolones, another class of antimicrobials, has been well-documented against both Gram-positive and Gram-negative bacteria. nih.gov

The following table presents data on the antimicrobial activity of representative tetrazole derivatives.

Antimycobacterial Activity Screening

While direct studies on the antimycobacterial activity of this compound are not extensively documented, research on structurally related compounds provides valuable insights. A study on a series of 5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridines, which share the chloro-substituted tetrazole feature, demonstrated significant activity against Mycobacterium tuberculosis H37Rv. sphinxsai.com The minimum inhibitory concentrations (MIC) for these compounds ranged from 3.125 to 25 µg/ml, indicating their potential as antimycobacterial agents. sphinxsai.com This suggests that the 5-chloro-tetrazole scaffold could be a promising pharmacophore for developing new anti-tuberculosis drugs. sphinxsai.com

Tetrazole derivatives, in general, have been identified as a novel class of agents against Mycobacterium tuberculosis. nih.govisfcppharmaspire.com Screening programs have highlighted that the biological activity of these compounds is often dependent on the nature of the substituents on the heterocyclic and associated rings. nih.gov For instance, certain (1-phenyltetrazol-5-ylthio)acetic acid derivatives have shown better antimycobacterial activity than the standard drug isoniazid (B1672263) against Mycobacterium avium. consensus.app Furthermore, studies on various mono and di-substituted tetrazole derivatives have confirmed their activity against Mycobacterium tuberculosis H37Rv. nih.gov

The Resazurin Microtiter Assay (REMA) is a common method for screening compounds for antimycobacterial activity. nih.gov This colorimetric assay provides a rapid and sensitive measure of cell viability, where a change from blue to pink indicates bacterial growth. nih.gov Compounds are typically screened at an initial concentration, and if active, a full MIC determination is performed. nih.gov

Table 1: Antimycobacterial Activity of Related Tetrazole Derivatives

Compound ClassTest OrganismMIC Range (µg/mL)Reference
5-chloro-2-(5-(substituted phenyl)-1H-tetrazol-1-yl) pyridinesMycobacterium tuberculosis H37Rv3.125 - 25 sphinxsai.com
Tetrazole derivatives containing an azatidinone coreMycobacterium tuberculosis H37RvActive at 10 µg/mL nih.gov

This table presents data for structurally related compounds to infer the potential activity of this compound.

Antifungal Properties and Mechanism Studies

The antifungal potential of this compound can be inferred from studies on analogous azole compounds. Azoles, including triazoles and tetrazoles, are a major class of antifungal agents. nih.govstudysmarter.co.ukslideshare.net Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. studysmarter.co.ukoup.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.govstudysmarter.co.uk Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, which disrupts membrane integrity and function, ultimately inhibiting fungal growth. nih.govoup.com

Research on new fluorophenyl-containing 1,2,4-triazoles has shown that these compounds can exhibit significant antifungal activity against various fungal strains, including Candida albicans. doaj.org The presence of a fluorophenyl group is a common feature in many potent antifungal drugs. Similarly, studies on 2-(1H-tetrazolo-5-yl)anilines and their derivatives have revealed antifungal activity. zsmu.edu.ua The introduction of a halogen, such as chlorine, into the aniline (B41778) fragment of these molecules has been shown to increase their activity. zsmu.edu.ua

The antifungal activity of novel 2,5-disubstituted tetrazole derivatives has been evaluated against a panel of molds and yeasts. nih.gov These studies have demonstrated that some tetrazole derivatives exhibit high growth inhibition against Candida albicans. nih.gov The mode of action for some of these compounds was established by observing fungal growth in the presence of an osmotic protector like sorbitol, which can help determine if the cell wall is the primary target. nih.gov

Antioxidant Activity Evaluation

The evaluation of the antioxidant potential of chemical compounds is a critical area of research, given the role of oxidative stress in various diseases.

Free Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used spectrophotometric method to assess the antioxidant activity of compounds. mdpi.comresearchgate.netencyclopedia.pub This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to pale yellow. mdpi.com The decrease in absorbance at a characteristic wavelength (around 517 nm) is proportional to the radical scavenging activity of the compound. mdpi.comencyclopedia.pub

Table 2: Antioxidant Activity of a Related Tetrazole Derivative

CompoundAssayActivityReference
N-(1-methyl-2H-tetrazol-5-yl)-N-(1,1-dioxo-1,2-benzisothiazol-3-yl) amineDPPH Radical Scavenging90.29% inhibition nih.gov

This table shows data for a structurally related compound to indicate the potential antioxidant activity of this compound.

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates.

Elucidation of Substituent Effects on Bioactivity

For tetrazole derivatives, SAR studies have revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activities. nih.govnih.govbethel.edu The presence of a 2-fluorophenyl group at the N-1 position and a chloro group at the C-5 position of the tetrazole ring in this compound are expected to modulate its electronic and steric properties, thereby affecting its interaction with biological targets.

In studies of 1,5-disubstituted tetrazoles as potential anticancer agents, the nature of the substituent on the phenyl ring at the N-1 position was found to be critical for activity. nih.gov For instance, in a series of 1,5-diaryl substituted tetrazoles, compounds with a 4'-ethoxyphenyl group at the N-1 or C-5 position exhibited the highest antiproliferative activity. nih.gov

Regarding the influence of halogens, research on 2-(1H-tetrazolo-5-yl)anilines demonstrated that the introduction of a halogen atom, such as chlorine or bromine, into the aniline portion of the molecule led to an increase in antimicrobial activity. zsmu.edu.ua Specifically, a trifluoromethyl group in the phenylureide fragment combined with a chlorine atom in the aniline fragment resulted in the highest activity against Pseudomonas aeruginosa. zsmu.edu.ua This highlights the positive contribution of halogen substituents to the bioactivity of tetrazole derivatives. The electron-withdrawing nature of the fluorine atom in the 2-fluorophenyl group of the target compound is also likely to play a significant role in its biological profile.

No Publicly Available Research Data on the Material Science Applications of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available research specifically detailing the applications of the chemical compound This compound in the fields of material science and advanced chemistry as outlined in the requested article structure.

The investigation sought to find specific data on the use of this compound in the following areas:

Coordination Chemistry and Ligand Development:

Design of polydentate ligands for metal complexes.

Construction of novel Metal-Organic Frameworks (MOFs).

Formation of stable metallic compounds and molecular complexes.

Development of Advanced Materials:

Exploration of ferroelectric properties.

Luminescent and magnetic material applications.

Similarly, while tetrazole-based materials are being explored for luminescent and other advanced material properties, research explicitly investigating the ferroelectric, luminescent, or magnetic characteristics of this compound is not present in the public domain.

Therefore, it is not possible to provide a detailed and scientifically accurate article on the specified topics for this particular compound. The creation of data tables and detailed research findings as requested is unachievable due to the absence of primary or secondary research sources.

Applications in Material Science and Advanced Chemical Fields

Development of Advanced Materials

Potential in Optoelectronic and Photoelectronic Devices

Currently, there is a notable absence of specific research detailing the application of 5-Chloro-1-(2-Fluorophenyl)-1H-Tetrazole in the development of optoelectronic and photoelectronic devices. The scientific literature available does not provide data on its use in components such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or photodetectors. While the broader class of heterocyclic compounds is of significant interest in materials science for their electronic properties, the specific contributions of this compound remain an area for future investigation.

Design of High-Energy Compounds

Tetrazole derivatives are a significant class of compounds in the field of high-energy materials due to their high nitrogen content and large positive heats of formation, which release a substantial amount of energy upon decomposition. evitachem.comrsc.org The tetrazole ring is inherently energetic, and its incorporation into a molecular structure can significantly enhance the energetic properties of the resulting compound. evitachem.commdpi.com

The design of high-energy materials often focuses on achieving a balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to external stimuli like impact and friction. rsc.org The introduction of various functional groups to the tetrazole ring allows for the fine-tuning of these properties. For instance, the synthesis of bistetrazole derivatives has been shown to yield materials with high density and detonation velocities that can surpass those of conventional explosives like RDX. rsc.org While specific energetic performance data for this compound is not available in the public domain, its structural features—a tetrazole ring substituted with a chloro group and a fluorophenyl group—suggest it could be a precursor or a molecule of interest in this field. The high nitrogen content of the tetrazole ring contributes to a high heat of formation, a key characteristic of energetic materials. evitachem.com

Table 1: General Properties of Tetrazole Derivatives in High-Energy Applications

PropertySignificance in High-Energy MaterialsRelated Compounds Mentioned in Research
High Nitrogen ContentContributes to high heat of formation and release of N₂ gas upon decomposition.Bistetrazole derivatives, (E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) rsc.org
Positive Heat of FormationIndicates a large amount of stored chemical energy.1,5H-tetrazole evitachem.com
High DensityContributes to higher detonation velocity and pressure.(E)-5,5′-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol) rsc.org

Chemical Modification for Material Stabilization (e.g., Lignin (B12514952) Phenols)

The phenolic hydroxyl group in lignin is a primary site for photo-induced yellowing, which is a significant issue in the pulp and paper industry. To mitigate this, research has been conducted on protecting these phenolic groups. One area of investigation involves the use of tetrazole derivatives to form stable ethers.

A study on the photostability of lignin model compounds utilized a closely related compound, 5-chloro-1-phenyl-1H-tetrazole, to create tetrazole ethers. ubc.ca In this research, the phenolic hydroxyl groups of lignin model compounds, such as 2-methoxy-4-propylphenol (B1219966) and 4-hydroxy-3-methoxyacetophenone, were reacted with 5-chloro-1-phenyl-1H-tetrazole. This reaction resulted in the formation of the corresponding tetrazole ethers, effectively capping the reactive phenolic moiety. ubc.ca The aim of this chemical modification is to enhance the photostability of lignin and inhibit yellowing. ubc.ca While this study did not use the 2-fluorophenyl derivative, it provides a strong proof-of-concept for the potential of 5-chloro-phenyltetrazoles in the stabilization of lignin phenols. The underlying principle would be applicable to this compound, suggesting a potential application in this area.

Table 2: Lignin Model Compounds and Their Tetrazole Ethers

Lignin Model CompoundReactantResulting Product
2-methoxy-4-propylphenol5-chloro-1-phenyl-1H-tetrazoleTetrazole ether of 2-methoxy-4-propylphenol ubc.ca
4-hydroxy-3-methoxyacetophenone5-chloro-1-phenyl-1H-tetrazoleTetrazole ether of 4-hydroxy-3-methoxyacetophenone ubc.ca

Biochemical Tool Development (e.g., DNA Synthesis Reagents)

The field of biochemical tool development often relies on specialized chemical reagents for the synthesis and modification of biomolecules like DNA. While various heterocyclic compounds are integral to this field, there is no specific information in the current scientific literature that documents the use of this compound as a DNA synthesis reagent. The development of reagents for DNA synthesis is a highly specific area of research, and at present, the role of this particular compound has not been established.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.